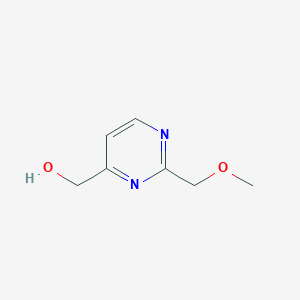

(2-(Methoxymethyl)pyrimidin-4-yl)methanol

Descripción

(2-(Methoxymethyl)pyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a methoxymethyl (-CH2-OCH3) substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position of the pyrimidine ring. This compound is commercially available as a building block for organic synthesis, with applications in pharmaceutical and materials research . Its molecular formula is C7H10N2O3, and its molecular weight is 170.17 g/mol (calculated). The methoxymethyl group enhances solubility in organic solvents, while the hydroxymethyl group provides a reactive site for further functionalization.

Propiedades

IUPAC Name |

[2-(methoxymethyl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-5-7-8-3-2-6(4-10)9-7/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPYHNDLFMRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethyl)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with methoxymethylating agents under controlled conditions. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of (2-(Methoxymethyl)pyrimidin-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: (2-(Methoxymethyl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding methylene derivative using reducing agents such as lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride in dimethylformamide, followed by the desired nucleophile.

Major Products Formed:

Oxidation: (2-(Methoxymethyl)pyrimidin-4-yl)formaldehyde or (2-(Methoxymethyl)pyrimidin-4-yl)carboxylic acid.

Reduction: (2-(Methoxymethyl)pyrimidin-4-yl)methane.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that pyrimidine derivatives, including (2-(Methoxymethyl)pyrimidin-4-yl)methanol, exhibit significant antiviral and antimicrobial activities. These compounds are often studied for their potential to inhibit viral replication and bacterial growth. For example, a study published in PubMed highlights the importance of methanol-based compounds in metabolomics, which could indirectly relate to the biological activities of similar pyrimidine derivatives .

Synthesis of Bioactive Compounds

The synthesis of (2-(Methoxymethyl)pyrimidin-4-yl)methanol can be achieved through various chemical reactions, making it a versatile building block in drug development. A patent describes methods for synthesizing related compounds, emphasizing the utility of methoxymethyl groups in enhancing the biological activity of pyrimidine derivatives . This versatility is crucial for developing new pharmaceuticals targeting specific diseases.

Agricultural Science

Pesticide Development

The compound's structure suggests potential applications in developing new agrochemicals. Pyrimidine derivatives are known for their herbicidal and fungicidal properties. Research into similar compounds has shown that they can effectively combat plant pathogens and pests, thereby increasing crop yields. The incorporation of (2-(Methoxymethyl)pyrimidin-4-yl)methanol into formulations could enhance the efficacy of existing pesticides or lead to the creation of novel agricultural products.

Material Science

Polymer Chemistry

In material science, (2-(Methoxymethyl)pyrimidin-4-yl)methanol can be utilized as a monomer in polymer synthesis. Its unique functional groups allow for the formation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into polymerization techniques involving pyrimidine derivatives suggests that these materials could find applications in coatings, adhesives, and other industrial products.

Data Table: Summary of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antiviral and antimicrobial agents | Inhibition of viral replication; bacterial growth control |

| Agricultural Science | Pesticide development | Enhanced efficacy against pests and pathogens |

| Material Science | Polymer synthesis | Improved thermal stability; enhanced mechanical properties |

Case Studies

- Antiviral Activity Study : A study explored the antiviral properties of pyrimidine derivatives, demonstrating that certain modifications could significantly enhance their efficacy against specific viruses. The findings suggest that (2-(Methoxymethyl)pyrimidin-4-yl)methanol might exhibit similar properties due to its structural similarities.

- Agricultural Application : Research on related compounds has shown promising results in controlling fungal pathogens in crops. The potential application of (2-(Methoxymethyl)pyrimidin-4-yl)methanol as a fungicide could lead to more sustainable agricultural practices.

- Polymer Development : A recent project focused on synthesizing polymers from pyrimidine derivatives for use in high-performance materials. The incorporation of (2-(Methoxymethyl)pyrimidin-4-yl)methanol into these polymers resulted in materials with superior properties compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of (2-(Methoxymethyl)pyrimidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Key Structural Variations and Molecular Properties

Substituent Effects on Reactivity and Solubility

- Methoxymethyl vs. Methoxy: The methoxymethyl group in the target compound introduces a larger, more flexible substituent compared to the methoxy group in (2-methoxypyrimidin-4-yl)methanol. This increases steric bulk and may enhance solubility in polar aprotic solvents .

- Aromatic vs. Aliphatic Substituents: Compounds like [2-(2-Phenylethyl)pyrimidin-4-yl]methanol exhibit higher lipophilicity due to the phenylethyl group, making them suitable for membrane permeability studies. In contrast, the methoxymethyl group balances hydrophilicity and steric effects .

- Hybrid Structures : The thiazole-fused derivative () demonstrates how pyrimidine cores can be integrated into heterocyclic systems for targeted biological activity, such as kinase inhibition .

Actividad Biológica

(2-(Methoxymethyl)pyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (2-(Methoxymethyl)pyrimidin-4-yl)methanol is C₇H₈N₂O₂, with a molecular weight of 168.15 g/mol. The compound features a pyrimidine ring substituted with a methoxymethyl group at the 2-position and a hydroxymethyl group at the 4-position. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that (2-(Methoxymethyl)pyrimidin-4-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro tests demonstrated that the compound possesses a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against these pathogens, suggesting moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .

Anticancer Potential

The anticancer properties of (2-(Methoxymethyl)pyrimidin-4-yl)methanol have also been explored in several studies. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

In these assays, (2-(Methoxymethyl)pyrimidin-4-yl)methanol exhibited an IC₅₀ value of approximately 200 µM, indicating significant inhibition of cell proliferation. Furthermore, flow cytometry analysis revealed that treatment with this compound induced apoptosis in cancer cells, as evidenced by increased annexin V staining and changes in cell cycle distribution .

The mechanism by which (2-(Methoxymethyl)pyrimidin-4-yl)methanol exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell survival. Preliminary studies suggest that it may interfere with nucleic acid synthesis and disrupt metabolic pathways critical for cell proliferation .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative study was conducted to evaluate the effectiveness of (2-(Methoxymethyl)pyrimidin-4-yl)methanol against resistant strains of bacteria. The results indicated that while the compound showed moderate activity, it performed better than several other tested derivatives, highlighting its potential as a lead compound for further development.

- Anticancer Research : In a study focusing on the effects of various pyrimidine derivatives on cancer cells, (2-(Methoxymethyl)pyrimidin-4-yl)methanol was one of the most promising candidates, demonstrating both cytotoxicity and selective action against cancerous cells without significantly affecting normal cells .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2-(Methoxymethyl)pyrimidin-4-yl)methanol?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting a pyrimidine precursor (e.g., 2-chloro-4-(methoxymethyl)pyrimidine) with formaldehyde in the presence of a base like sodium hydroxide. Purification is achieved through column chromatography or recrystallization to isolate the hydroxymethyl derivative .

- Key Considerations : Monitor reaction progress using TLC or LCMS to optimize yield and minimize byproducts.

Q. How should (2-(Methoxymethyl)pyrimidin-4-yl)methanol be stored to maintain stability?

- Storage Guidelines : Store at -20°C in a tightly sealed container under inert atmosphere (e.g., nitrogen). Stability data indicate integrity for ≥4 years under these conditions .

- Handling : Avoid exposure to moisture or light, as the hydroxymethyl group may undergo oxidation or hydrolysis.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Characterization Tools :

- LCMS : Confirm molecular weight (e.g., expected m/z for $$M+H]⁺).

- HPLC : Assess purity (>98%) via retention time consistency (e.g., 1.00 minute under SQD-FA05 conditions) .

- NMR : Assign peaks for the methoxymethyl (δ ~3.3 ppm) and hydroxymethyl (δ ~4.6 ppm) groups.

Q. What are the primary research applications of this compound?

- Chemistry : Serves as a versatile intermediate in synthesizing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its pyrimidine core enables functionalization at the 4-position for cross-coupling reactions .

- Biology : Used to study enzyme-substrate interactions, particularly in nucleotide analog synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in multi-step syntheses?

- Optimization Strategies :

- Catalyst Selection : Use potassium carbonate (K₂CO₃) or palladium catalysts for Suzuki-Miyaura couplings, as seen in pharmaceutical intermediates .

- Temperature Control : Reactions at 70°C in methanol or DMF improve solubility and reaction rates .

- Workflow : Employ one-pot syntheses to minimize intermediate isolation steps, reducing yield loss .

Q. What mechanistic insights explain byproduct formation during its use in cross-coupling reactions?

- Analysis : Byproducts often arise from:

- Oxidation : Hydroxymethyl group conversion to a carboxylic acid under aerobic conditions.

- Steric Hindrance : Limited reactivity at the 4-position due to the methoxymethyl group, requiring tailored catalysts (e.g., bulky phosphine ligands) .

Q. How does structural modification of the pyrimidine ring impact biological activity in derived compounds?

- Structure-Activity Relationship (SAR) :

- Methoxymethyl Group : Enhances lipophilicity, improving membrane permeability in cell-based assays .

- Hydroxymethyl Group : Serves as a handle for bioconjugation (e.g., prodrug strategies) .

Q. What strategies address solubility challenges in aqueous reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.